2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfonyl}-N,N-diethylacetamide
Description
2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfonyl}-N,N-diethylacetamide is a sulfonamide-based acetamide derivative characterized by a central sulfonyl group bridging a 2,4-dichloro-5-methoxyaniline moiety and an N,N-diethylacetamide group. This structure combines electron-withdrawing substituents (chloro, methoxy) with a sulfonyl linkage, which enhances stability and influences intermolecular interactions.
Properties
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-2-[2-(diethylamino)-2-oxoethyl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O5S/c1-4-19(5-2)15(21)9-25(22,23)8-14(20)18-12-7-13(24-3)11(17)6-10(12)16/h6-7H,4-5,8-9H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMFOTSYIUSPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CS(=O)(=O)CC(=O)NC1=CC(=C(C=C1Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfonyl}-N,N-diethylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-dichloro-5-methoxyaniline: This intermediate is synthesized by chlorination of 5-methoxyaniline using chlorine gas under controlled conditions.
Formation of 2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl sulfone: The intermediate 2,4-dichloro-5-methoxyaniline is reacted with an appropriate sulfonyl chloride in the presence of a base such as triethylamine to form the sulfone derivative.
Coupling with N,N-diethylacetamide: The sulfone derivative is then coupled with N,N-diethylacetamide under acidic or basic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfonyl}-N,N-diethylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : The compound is employed as a reagent in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds .
-
Chemical Reactions :
- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction can yield amines or alcohols using lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : The sulfonyl group can undergo nucleophilic substitution with amines or thiols .
Biology
- Biochemical Assays : Used to study enzyme activity and protein interactions, particularly in drug discovery and development .
-
Therapeutic Potential :
- Anti-inflammatory Properties : Investigated for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate potential efficacy against various cancer cell lines .
Medicine
- Drug Development : The compound is being explored for its therapeutic properties, particularly in the fields of oncology and immunology .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfonyl}-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Sulfonyl groups (as in the target compound and ) enhance stability and hydrogen-bonding capacity compared to sulfanyl analogs ().
- N-Alkyl Substitution : N,N-diethyl groups (target compound, ) may confer higher metabolic stability than N-methyl () or N,N-dimethyl () groups due to steric hindrance .
Physicochemical and Conformational Properties
- Internal Rotation Barriers : N,N-diethylacetamide derivatives exhibit rotational barriers (~677 cm⁻¹ for N,N-dimethylacetamide ), which influence conformational stability. The bulkier N,N-diethyl groups in the target compound likely increase rotational barriers compared to N-methyl analogs, affecting binding kinetics.
- 14N Quadrupole Coupling : Hyperfine splittings (~0.5–1.0 MHz) observed in related nitrogen-containing molecules (e.g., triethylamine) suggest similar effects in the target compound, impacting spectroscopic characterization .
Biological Activity
The compound 2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfonyl}-N,N-diethylacetamide, identified by its CAS number 341965-16-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20Cl2N2O4S
- Molecular Weight : 395.3 g/mol
- Boiling Point : 629.4 ± 55.0 °C (predicted)
- Density : 1.395 ± 0.06 g/cm³ (predicted)
- pKa : 10.36 ± 0.70 (predicted) .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its antitumor properties and cytotoxicity against different cell lines.
Antitumor Activity
Research indicates that the compound exhibits significant antitumor activity across various cancer cell lines. For instance, in vitro studies demonstrated that it effectively inhibits the growth of several human cancer cell lines, including A549 (lung), HepG2 (liver), DU145 (prostate), and MCF7 (breast) cells.
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
This data suggests that the compound has a potent inhibitory effect on tumor cell proliferation .
The mechanism by which this compound exerts its antitumor effects appears to involve several pathways:
- Cell Cycle Arrest : Studies have shown that treatment with the compound can lead to S-phase arrest in HepG2 cells, thereby inhibiting their proliferation.
- Cytotoxicity : The compound demonstrates dose-dependent cytotoxic effects, with higher concentrations leading to increased cell death .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- In Vitro Studies : In a controlled lab setting, the compound was tested against various cancer cell lines, revealing consistent cytotoxic effects and a clear dose-response relationship.
- Animal Models : Preliminary studies using animal models have indicated that the compound not only reduces tumor size but also shows a favorable safety profile at therapeutic doses.
Safety and Toxicology
While the biological activity is promising, safety assessments indicate that the compound may cause skin and eye irritation upon exposure. It is classified under GHS as causing serious eye irritation and may pose respiratory irritation risks . Further toxicological studies are necessary to fully understand the safety profile before clinical application.
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can reaction completion be monitored?
Methodological Answer:
The synthesis involves a two-step protocol:
Chloroacetylation: React 2,4-dichloro-5-methoxyaniline with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) to form the intermediate 2-chloro-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
Sulfonation and Acetamide Formation: Introduce the sulfonyl group via sulfonation of the intermediate, followed by reaction with diethylamine to yield the final product.
Monitoring:
- Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress.
- Confirm completion by the disappearance of the starting material spot under UV light .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identify functional groups (e.g., sulfonyl S=O stretch at ~1350–1160 cm⁻¹, amide C=O at ~1667 cm⁻¹) .
- ¹H NMR: Assign protons in the aromatic region (δ 6.9–7.5 ppm for dichloro-methoxy-substituted aniline), methylene groups (δ 4.0 ppm for CH₂), and diethylacetamide protons (δ 1.2–3.5 ppm) .
- Mass Spectrometry (MS): Confirm molecular weight via [M+1]⁺ peaks and fragmentation patterns .
Advanced: How can contradictions in solubility data across studies be resolved?
Methodological Answer:
- Systematic Solubility Profiling: Test solubility in solvents like methanol, DMF, and isopropanol under controlled temperatures (25°C, 37°C) using UV-Vis spectroscopy or HPLC to quantify saturation points.
- Purity Considerations: Ensure compound purity (>95%) via recrystallization or column chromatography, as impurities (e.g., unreacted intermediates) may alter solubility .
- Documentation: Report solvent grade, temperature, and agitation method to standardize comparisons .
Advanced: How can the sulfonyl group's reactivity under varying pH conditions be assessed?
Methodological Answer:
- Kinetic Studies: Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 254 nm. Calculate half-life (t₁/₂) and rate constants.
- Stability Indicators: Track sulfonyl group integrity using IR spectroscopy (loss of S=O peaks) or ¹H NMR (shift in adjacent protons).
- Byproduct Analysis: Identify hydrolysis products (e.g., sulfonic acids) using LC-MS .
Advanced: How to design a toxicity study for this compound in vivo?
Methodological Answer:
- Model Selection: Use Wistar Albino mice (25–30 g) for acute toxicity testing, following OECD guidelines.
- Dosing: Administer orally at 50–500 mg/kg, with a control group receiving vehicle (e.g., 0.5% carboxymethyl cellulose).
- Endpoints: Monitor mortality, body weight, organ histopathology (liver, kidneys), and biochemical markers (ALT, AST, creatinine) over 14 days .
Advanced: What crystallographic approaches validate the molecular structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in DMF/ethanol (1:2).
- Data Collection: Use a diffractometer (e.g., Bruker D8 Quest) at 100 K. Solve the structure with SHELX software, refining anisotropic displacement parameters.
- Validation: Check R-factor (<5%), bond lengths, and angles against standard values (e.g., C–S bond ~1.76 Å) .
Advanced: How can synthesis byproducts be identified and minimized?
Methodological Answer:
- Byproduct Detection: Use LC-MS to identify impurities (e.g., unreacted chloroacetamide or sulfonic acid derivatives).
- Optimization: Adjust stoichiometry (1:1.5 molar ratio of aniline to sulfonating agent) and reaction time (8–12 hrs at 60°C).
- Purification: Employ silica gel chromatography (hexane/ethyl acetate gradient) to isolate the pure product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
